N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide
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Overview
Description
TEPC466 is a novel compound based on TEPP-46, known for its aggregation-induced emission properties. It exhibits high selectivity and sensitivity for detecting the PKM2 protein via the aggregation-induced emission effect. This compound is particularly useful in cancer diagnosis and research due to its ability to image the PKM2 protein in colorectal cancer cells with low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TEPC466 involves the conjugation of a fluorescent agent, such as coumarine, to TEPP-46. The detailed synthetic route includes:
Starting Materials: TEPP-46 and coumarine.
Reaction Conditions: The reaction typically occurs under controlled temperature and pH conditions to ensure the stability of the product.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity levels
Industrial Production Methods: Industrial production of TEPC466 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to carry out the reaction.
Quality Control: Rigorous quality control measures, including HPLC and mass spectrometry, are employed to ensure the consistency and purity of the product.
Storage: The compound is stored at -20°C to maintain its stability
Chemical Reactions Analysis
Types of Reactions: TEPC466 primarily undergoes:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: TEPC466 can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reagents: Various nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives and substituted analogs of TEPC466 .
Scientific Research Applications
TEPC466 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting specific proteins.
Biology: Applied in bioimaging to visualize proteins in living cells.
Medicine: Utilized in cancer diagnosis, particularly for imaging colorectal cancer cells.
Industry: Employed in the development of diagnostic tools and research kits
Mechanism of Action
TEPC466 exerts its effects through the following mechanism:
Comparison with Similar Compounds
TEPP-46: The parent compound of TEPC466, also used for detecting PKM2.
Other Aggregation-Induced Emission Probes: Compounds such as TPE (tetraphenylethylene) and AIEgens (aggregation-induced emission luminogens).
Uniqueness of TEPC466: TEPC466 stands out due to its high selectivity and sensitivity for PKM2 detection, low toxicity, and effectiveness in imaging colorectal cancer cells. Compared to other similar compounds, TEPC466 offers better binding affinity and imaging capabilities .
Properties
Molecular Formula |
C27H20N4O5S2 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
N-[3-[(7-methyl-4-methylsulfinyl-9-oxo-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-10-yl)methyl]phenyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C27H20N4O5S2/c1-30-20-12-22(38(2)35)37-24(20)19-13-28-31(26(33)23(19)30)14-15-6-5-8-17(10-15)29-25(32)18-11-16-7-3-4-9-21(16)36-27(18)34/h3-13H,14H2,1-2H3,(H,29,32) |
InChI Key |
UGBKJKATORQJGR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=C1C(=O)N(N=C3)CC4=CC(=CC=C4)NC(=O)C5=CC6=CC=CC=C6OC5=O)SC(=C2)S(=O)C |
Origin of Product |
United States |
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